3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinolinecarboxylic acid derivatives involves complex chemical reactions aiming to incorporate specific functional groups that define their chemical behavior and biological activity. A notable example includes the synthesis and biological properties study of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, where the introduction of a methyl group at the 5-position of the quinoline nucleus enhanced antibacterial activity against Gram-positive bacteria, retaining Gram-negative activity (Miyamoto et al., 1995).

Molecular Structure Analysis

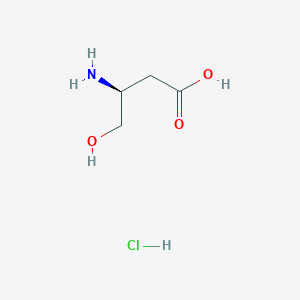

The molecular structure of this compound is analyzed through various spectroscopic and crystallographic techniques. For instance, the crystal structure of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride has been elucidated, providing insights into its geometric configuration and intermolecular interactions (Liang-cai Yu et al., 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including photochemical processes where irradiation in water leads to the substitution of the 6-fluoro group with an OH group, among other reactions. These reactions are influenced by the presence of different reagents and conditions, demonstrating the compound's reactivity and stability under various conditions (Mella et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystal structure analysis provides detailed information on its solid-state properties, including molecular geometry and hydrogen bonding patterns.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Electrochemical studies offer insights into the redox behavior and electron-transfer processes, essential for understanding the compound's chemical interactions and potential applications in catalysis or material science (Srinivasu et al., 1999).

Scientific Research Applications

Antibacterial Activity

Research has highlighted the synthesis of novel fluoroquinolone compounds, including those similar to 3-Quinolinecarboxylic acid derivatives, which have been evaluated for their antibacterial properties. These compounds, synthesized via specific chemical reactions, have shown promise in combating bacterial infections due to their antibacterial efficacy, representing a significant contribution to antimicrobial chemotherapy (Li, Lu, Yang, & Zhang, 2004).

Corrosion Inhibition

The derivatives of 3-Quinolinecarboxylic acid, such as ciprofloxacin and norfloxacin, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Studies employing electrochemical methods, quantum chemical calculations, and scanning electron microscopy (SEM) have revealed that these compounds effectively inhibit steel corrosion, which could have implications for industrial applications where corrosion resistance is crucial (Pang, Guo, Li, Xie, & Hou, 2008).

Photochemical Stability

Research into the photochemistry of ciprofloxacin, a derivative of 3-Quinolinecarboxylic acid, has provided insights into its stability under various conditions. Studies have shown that ciprofloxacin undergoes specific photochemical reactions when exposed to light, leading to changes in its chemical structure. This research is important for understanding the stability and storage conditions required for fluoroquinolone-based medications (Mella, Fasani, & Albini, 2001).

Immunoassay Development

Quinolone and fluoroquinolone derivatives have been used to develop enzyme immunoassays (ELISAs) for detecting residues of these antimicrobial compounds in animal products. The development of these assays is crucial for food safety, ensuring that animal-derived foods are free from harmful levels of antibiotic residues (Bucknall, Silverlight, Coldham, Thorne, & Jackman, 2003).

Antimicrobial Synthesis

The synthesis of amide derivatives of quinolone, including structures akin to 3-Quinolinecarboxylic acid, has been explored, with these derivatives showing promising antibacterial and antifungal activities. Such research contributes to the ongoing development of new antimicrobial agents capable of addressing the challenge of antibiotic resistance (Patel, Patel, & Chauhan, 2007).

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and supercoiling of bacterial DNA, processes crucial for DNA replication and transcription. By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA replication, leading to cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, thereby halting the process of DNA replication. This leads to the inability of bacteria to multiply and eventually results in bacterial cell death .

Pharmacokinetics

Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action, through its contribution to the activity of ciprofloxacin, is the inhibition of bacterial growth and replication. This is achieved by interfering with the enzymes necessary for bacterial DNA replication, leading to bacterial cell death and the resolution of bacterial infections .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpiperazine", "2-chloro-6-fluoroanisole", "cyclopropylamine", "2,3-dichloroquinoxaline", "sodium hydroxide", "sodium iodide", "potassium carbonate", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-methylpiperazine is reacted with 2-chloro-6-fluoroanisole in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-2H-quinolin-2-one.", "Step 2: The resulting product from step 1 is then reacted with cyclopropylamine in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-3-quinolinecarboxylic acid.", "Step 3: 2,3-dichloroquinoxaline is reacted with sodium iodide and potassium carbonate in acetic acid to form 3-iodoquinoxaline.", "Step 4: The product from step 2 is then reacted with the product from step 3 in ethanol to form 3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-." ] } | |

CAS RN |

1219097-41-2 |

Molecular Formula |

C19H23ClFN3O4 |

Molecular Weight |

411.8550232 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1148869.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)